G140 was co-developed alongside another compound, G150, both derived from a common parent structure. The classification of G140 falls under small-molecule inhibitors targeting cGAS. Its development is rooted in the need for specific and potent inhibitors that can modulate immune responses without causing significant cellular toxicity .
The synthesis of G140 involves several key steps that optimize its potency and selectivity as a cGAS inhibitor. The synthetic route typically includes:
The technical details of these synthetic methods are crucial for reproducibility and scalability in pharmaceutical applications .
The molecular formula of G140 is , with a molecular weight of 379.24 g/mol. The compound features a complex structure with distinct functional groups that contribute to its inhibitory activity against cGAS.
The structural integrity and purity are critical for its efficacy in biological systems .
G140's primary reaction mechanism involves competitive inhibition at the catalytic pocket of cGAS. By binding to this site, G140 prevents the enzyme from utilizing its natural substrates (ATP/GTP), thereby inhibiting the production of cyclic GMP-AMP.
The mechanism of action for G140 centers on its role as an inhibitor of cGAS activity:
This mechanism highlights G140's potential as a therapeutic agent in conditions associated with dysregulated immune responses .
These properties are essential for ensuring that G140 maintains its efficacy during experimental use and potential clinical applications .
G140 serves several scientific purposes:
Its application in both basic research and potential therapeutic contexts underscores its significance in immunology and pharmacology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4